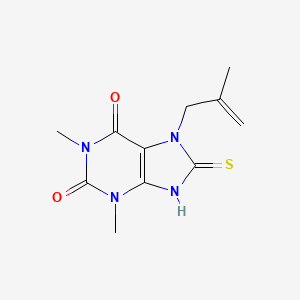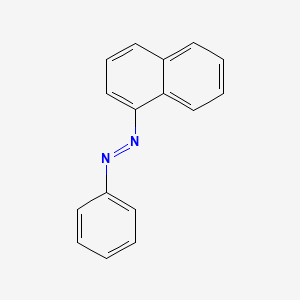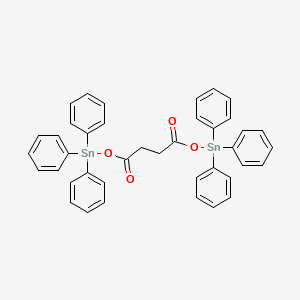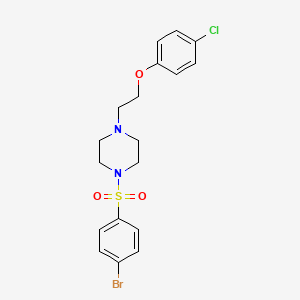
5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl group, and a hydroxybenzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
The next step involves the introduction of the sulfonyl group, which can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The hexadecyloxyphenyl group can be introduced through etherification reactions using appropriate alkyl halides and phenols.
Finally, the hydroxybenzoic acid moiety is introduced through esterification or amidation reactions, depending on the desired functional group. The overall synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The quinoline core and sulfonyl groups can be reduced under specific conditions to form amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoic acid moiety can yield quinones, while reduction of the quinoline core can produce amines.
Aplicaciones Científicas De Investigación
5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophiles, leading to enzyme inhibition. Additionally, the hydroxybenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores, such as chloroquine and quinine, are known for their antimalarial properties.
Sulfonyl-containing compounds: Sulfonamides, such as sulfamethoxazole, are widely used as antibiotics.
Hydroxybenzoic acid derivatives: Salicylic acid and its derivatives are commonly used in pharmaceuticals and cosmetics.
Uniqueness
5-((2-(2-(4-(Hexadecyloxy)phenyl)-1-methyl-6-sulfoquinolin-4(1H)-ylidene)hydrazinyl)sulfonyl)-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexadecyloxyphenyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. The sulfonyl and hydroxybenzoic acid moieties provide additional sites for chemical modification, enabling the development of derivatives with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C39H51N3O9S2 |
|---|---|
Peso molecular |
770.0 g/mol |
Nombre IUPAC |
5-[[(Z)-[2-(4-hexadecoxyphenyl)-1-methyl-6-sulfoquinolin-4-ylidene]amino]sulfamoyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C39H51N3O9S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-51-30-19-17-29(18-20-30)37-28-35(33-27-32(53(48,49)50)21-23-36(33)42(37)2)40-41-52(46,47)31-22-24-38(43)34(26-31)39(44)45/h17-24,26-28,41,43H,3-16,25H2,1-2H3,(H,44,45)(H,48,49,50)/b40-35- |
Clave InChI |
ALKKNZZCRWYYDE-IHFXRMRWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C/C(=N/NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)/C4=C(N2C)C=CC(=C4)S(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NNS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)C4=C(N2C)C=CC(=C4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)

![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)


![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)





![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)

